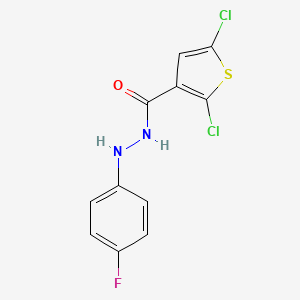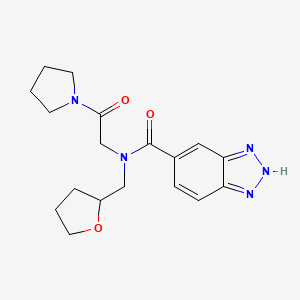![molecular formula C20H24N6O B7055455 1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7055455.png)
1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone is a complex organic compound with a unique structure that combines several functional groups, including a pyrrole ring, an azepane ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and azepane intermediates, followed by their coupling with a tetrazole derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A simpler compound with a pyrrole ring and an ethanone group.
2-Acetyl-1-methylpyrrole: Another related compound with a similar pyrrole structure.
N-Methyl-2-acetylpyrrole: A compound with a methyl group and an acetyl group attached to the pyrrole ring.
Uniqueness
1-[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-24-12-5-7-18(24)19-6-3-2-4-13-25(19)20(27)14-16-8-10-17(11-9-16)26-15-21-22-23-26/h5,7-12,15,19H,2-4,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBVIYKJZNCOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCCCN2C(=O)CC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-2-N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]pyrrole-2,4-dicarboxamide](/img/structure/B7055384.png)
![N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7055390.png)

![N-[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7055406.png)
![4-bromo-1-methyl-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]pyrrole-2-carboxamide](/img/structure/B7055413.png)

![2-oxo-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-6-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B7055425.png)
![4-Methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7055433.png)
![2-(2-hydroxyphenyl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7055440.png)
![[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B7055463.png)
![7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7055472.png)
![(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B7055480.png)
![1-[4-[1-[(3-Fluorophenyl)methyl]triazole-4-carbonyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B7055487.png)
![N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide](/img/structure/B7055499.png)
